molecular formula C13H8N2O3 B1348395 4-oxo-1H-1,10-phenanthroline-3-carboxylic acid CAS No. 53946-49-9

4-oxo-1H-1,10-phenanthroline-3-carboxylic acid

Cat. No.: B1348395
CAS No.: 53946-49-9
M. Wt: 240.21 g/mol
InChI Key: XZZHOJONZJQARN-UHFFFAOYSA-N
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Description

4-oxo-1H-1,10-phenanthroline-3-carboxylic acid is a heterocyclic organic compound with the molecular formula C₁₃H₈N₂O₃ It is a derivative of phenanthroline, a nitrogen-containing aromatic compound, and features a carboxylic acid group at the 3-position and a keto group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-1H-1,10-phenanthroline-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the Skraup reaction, where glycerol reacts with o-phenylenediamine in the presence of sulfuric acid and an oxidizing agent such as arsenic acid or nitrobenzene . This reaction forms the phenanthroline core, which is then further functionalized to introduce the keto and carboxylic acid groups.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply. The scalability of the Skraup reaction and subsequent functionalization steps would be critical for industrial production.

Chemical Reactions Analysis

Types of Reactions

4-oxo-1H-1,10-phenanthroline-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The aromatic nature of the compound allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce hydroxy derivatives.

Scientific Research Applications

4-oxo-1H-1,10-phenanthroline-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-oxo-1H-1,10-phenanthroline-3-carboxylic acid involves its ability to chelate metal ions. This chelation can inhibit or modulate the activity of metal-dependent enzymes and proteins. The compound’s aromatic structure also allows for π-π interactions, which can influence its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    1,10-Phenanthroline: A parent compound without the keto and carboxylic acid groups.

    4-Hydroxy-1,10-phenanthroline-3-carboxylic acid: A derivative with a hydroxyl group instead of a keto group.

    3-Acetyl-1H-1,10-phenanthroline-4-one: A compound with an acetyl group at the 3-position.

Uniqueness

4-oxo-1H-1,10-phenanthroline-3-carboxylic acid is unique due to the presence of both a keto and a carboxylic acid group, which enhances its ability to participate in a variety of chemical reactions and form stable complexes with metal ions. This dual functionality makes it particularly valuable in coordination chemistry and materials science .

Properties

IUPAC Name

4-oxo-1H-1,10-phenanthroline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2O3/c16-12-8-4-3-7-2-1-5-14-10(7)11(8)15-6-9(12)13(17)18/h1-6H,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZZHOJONZJQARN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C3=C(C=C2)C(=O)C(=CN3)C(=O)O)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90332701
Record name AC1LA18U
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90332701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53946-49-9
Record name AC1LA18U
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90332701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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